![molecular formula C16H15NO3 B3045662 2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid CAS No. 1114596-40-5](/img/structure/B3045662.png)
2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid
Overview
Description
2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid, also known as MIPT, is a chemical compound that belongs to the indole family. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. MIPT is a potent agonist of the serotonin receptor, which has been linked to a range of physiological and biochemical effects.
Mechanism of Action
2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid acts as a potent agonist of the serotonin receptor, which is involved in a range of physiological and biochemical processes. The exact mechanism of action of 2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid is not fully understood, but it is thought to modulate the activity of the serotonin receptor, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been linked to changes in mood, perception, and behavior, as well as alterations in neurotransmitter release and neuronal activity. 2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid has also been shown to have potential applications in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid has several advantages for use in laboratory experiments. It is a potent agonist of the serotonin receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and biochemical processes. However, 2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid has some limitations, including its complex synthesis process and the potential for side effects.
Future Directions
There are several potential future directions for research on 2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid. One area of interest is the development of new and more efficient synthesis methods for 2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid. Another area of interest is the exploration of the potential therapeutic applications of 2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid and its effects on the central nervous system.
Scientific Research Applications
2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on the central nervous system, including changes in mood, perception, and behavior. 2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid has been used to study the serotonin receptor and its role in various physiological and biochemical processes.
properties
IUPAC Name |
2-methyl-4-oxo-6-phenyl-1,5,6,7-tetrahydroindole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-9-14(16(19)20)15-12(17-9)7-11(8-13(15)18)10-5-3-2-4-6-10/h2-6,11,17H,7-8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKUBGKCIWLEPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149372 | |
Record name | 1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-methyl-4-oxo-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid | |
CAS RN |
1114596-40-5 | |
Record name | 1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-methyl-4-oxo-6-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114596-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-methyl-4-oxo-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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